molecular formula C22H15Cl2NO4S B12417798 DNA Gyrase-IN-4

DNA Gyrase-IN-4

Cat. No.: B12417798
M. Wt: 460.3 g/mol
InChI Key: YMHLFZHIJKICAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA Gyrase-IN-4 is a synthetic compound known for its inhibitory effects on DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria . By inhibiting DNA gyrase, this compound can effectively halt bacterial growth, making it a potential candidate for antibacterial drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA Gyrase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

DNA Gyrase-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15Cl2NO4S

Molecular Weight

460.3 g/mol

IUPAC Name

[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3

InChI Key

YMHLFZHIJKICAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C

Origin of Product

United States

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